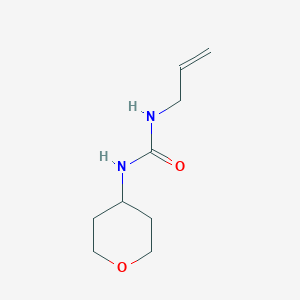
1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
The compound "Allyl Tetrahydropyranyl Ether" has been identified as a versatile protecting reagent for alcohols and thiols. This compound, due to its stability under mild and neutral conditions, is advantageous in the synthesis of complex organic molecules. The use of such ethers facilitates the protection-deprotection strategies essential for synthesizing biologically relevant and synthetic interest compounds, including nucleotides, carbohydrates, and steroids (Kumar et al., 2010; Kumar et al., 2009).
Applications in Medicinal Chemistry
In the realm of medicinal chemistry, the structural motif of "1,3-disubstituted ureas" plays a significant role in the development of inhibitors with potential therapeutic applications. For instance, a series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments showed inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential in drug discovery (D'yachenko et al., 2019).
Applications in Materials Science
The structural features of compounds similar to "1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea" find applications in materials science, especially in the development of hydrogels and gelators. For example, specific urea compounds can form hydrogels with tunable physical properties by interacting with various anions, demonstrating the potential of these materials in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Catalysis and Synthetic Methodology
The synthesis of complex organic frameworks often utilizes catalysts and reagents derived from functionalities similar to those in "1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea." For instance, palladium-catalyzed reactions involving allylic compounds lead to the formation of cyclic ureas, showcasing the importance of these motifs in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Nishikawa et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the ataxia telangiectasia mutated (atm) kinase . ATM Kinase plays a crucial role in the DNA damage response, which is a suite of different repair mechanisms and signaling pathways developed by the body to effectively detect and repair different types of DNA damage .
Mode of Action
If it acts similarly to other atm inhibitors, it would bind to the atm kinase, inhibiting its function and thereby disrupting the dna damage response . This could potentially lead to an accumulation of DNA damage in cells, which could have various downstream effects.
Biochemical Pathways
If it acts as an atm inhibitor, it would affect the dna damage response pathway . This pathway involves a series of steps that detect DNA damage, signal its presence, and recruit proteins to repair the damage. Inhibition of ATM kinase could disrupt this pathway, potentially leading to an accumulation of DNA damage.
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose . These properties suggest that the compound could have good bioavailability.
Result of Action
If it acts as an atm inhibitor, it could potentially lead to an accumulation of dna damage in cells . This could have various effects, depending on the type of cell and the extent of the damage.
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-5-10-9(12)11-8-3-6-13-7-4-8/h2,8H,1,3-7H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFEWQXIKROPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)
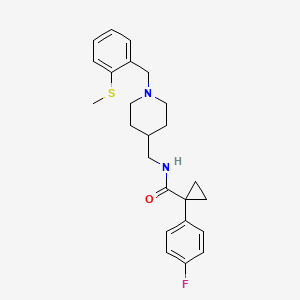

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)
![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)
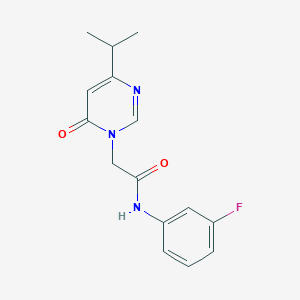
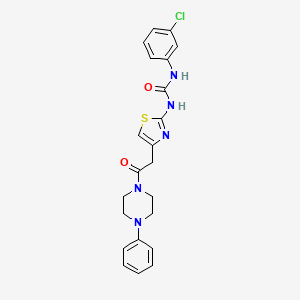
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)
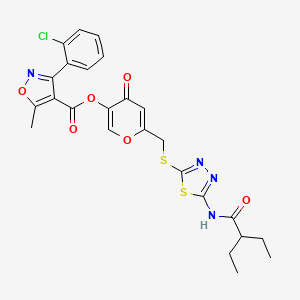
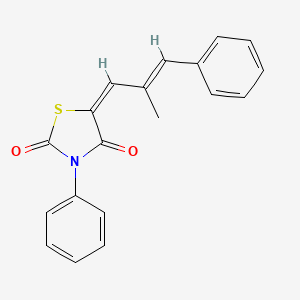
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)